2-Azabicyclo[2.1.0]pentane-3-carboxylic acid

Catalog No.
S13444363
CAS No.
7232-27-1
M.F
C5H7NO2
M. Wt
113.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azabicyclo[2.1.0]pentane-3-carboxylic acid

CAS Number

7232-27-1

Product Name

2-Azabicyclo[2.1.0]pentane-3-carboxylic acid

IUPAC Name

2-azabicyclo[2.1.0]pentane-3-carboxylic acid

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

InChI

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3(2)6-4/h2-4,6H,1H2,(H,7,8)

InChI Key

AKJQPUQZMLLGFC-UHFFFAOYSA-N

Canonical SMILES

C1C2C1NC2C(=O)O

2-Azabicyclo[2.1.0]pentane-3-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom incorporated into a bicyclic framework. This compound is part of the bicyclo[2.1.0] family, which is known for its high strain energy due to the presence of small ring systems. The specific configuration of 2-azabicyclo[2.1.0]pentane-3-carboxylic acid contributes to its distinctive chemical properties and potential biological activities.

The chemical reactivity of 2-azabicyclo[2.1.0]pentane-3-carboxylic acid is largely influenced by its strained bicyclic structure. It can undergo various reactions, including:

  • Nucleophilic Substitution Reactions: The nitrogen atom can participate in nucleophilic substitution reactions, which are facilitated by the strain in the bicyclic system .
  • Thermal Decomposition: At elevated temperatures, 2-azabicyclo[2.1.0]pentanes can decompose to form various products, including cyclopentenes and diradical species .
  • Cycloaddition Reactions: The compound can also engage in cycloaddition reactions due to the presence of double bonds in its structure, leading to the formation of more complex cyclic compounds .

Research has indicated that 2-azabicyclo[2.1.0]pentane-3-carboxylic acid exhibits notable biological activity, particularly as a conformationally restricted analogue of proline. This structural feature may enhance its interaction with biological targets, making it a candidate for drug development in fields such as medicinal chemistry and pharmacology . The unique bicyclic framework may also contribute to its ability to modulate biological pathways effectively.

The synthesis of 2-azabicyclo[2.1.0]pentane-3-carboxylic acid has been explored through several methods:

  • Intramolecular Nucleophilic Substitution: One notable method involves the intramolecular nucleophilic substitution of cyclopropylmagnesium carbenoids with magnesium anilide, which allows for the formation of the bicyclic structure efficiently .
  • Cyclopropanation Reactions: Another approach utilizes cyclopropanation reactions starting from commercially available protected amino alcohols, leading to the desired product through a series of transformations .

These synthetic routes highlight the versatility and potential scalability for producing this compound.

The applications of 2-azabicyclo[2.1.0]pentane-3-carboxylic acid are primarily centered around its role as a building block in organic synthesis and medicinal chemistry. Its structural characteristics make it a valuable component in the design of new pharmaceuticals, particularly those targeting neurological disorders or acting as enzyme inhibitors due to its ability to mimic natural amino acids like proline.

Interaction studies involving 2-azabicyclo[2.1.0]pentane-3-carboxylic acid have shown promising results in terms of binding affinity and specificity towards various biological targets. These studies often utilize techniques such as molecular docking and binding assays to evaluate how this compound interacts with proteins and enzymes relevant to disease mechanisms, further underscoring its potential therapeutic applications.

Several compounds share structural similarities with 2-azabicyclo[2.1.0]pentane-3-carboxylic acid, including:

Compound NameStructure TypeUnique Features
3-Azabicyclo[3.1.0]hexaneBicyclicContains an additional carbon cycle; different strain characteristics
5-Azabicyclo[2.1.0]pentaneBicyclicSimilar nitrogen incorporation but different ring size
2-Silabicyclo[2.1.0]pentaneBicyclicIncorporates silicon instead of nitrogen; alters reactivity

These compounds differ in their ring size, strain energy, and functional group positioning, which can significantly affect their chemical properties and biological activities compared to 2-azabicyclo[2.1.0]pentane-3-carboxylic acid.

The synthesis of 2-azabicyclo[2.1.0]pentane-3-carboxylic acid relies primarily on intramolecular nucleophilic substitution strategies that exploit the unique reactivity of strained ring systems [1]. The most significant breakthrough in this area involves the intramolecular nucleophilic substitution of cyclopropylmagnesium carbenoids with magnesium anilide moieties, which enables the formation of the highly strained bicyclic framework through a 4-exo-tet cyclization mechanism [1] [2].

The fundamental challenge in constructing 2-azabicyclo[2.1.0]pentane derivatives stems from the inherent difficulty of nucleophilic substitution at the carbon atom of small rings [1]. Traditional nucleophilic substitution reactions at cyclopropane carbons are typically inefficient due to the inaccessibility of nucleophiles to the carbon-halogen antibonding orbital and the disadvantageous highly strained transition state structure [1] [3]. However, the use of cyclopropylmagnesium carbenoids significantly enhances the reactivity compared to conventional halocyclopropane substrates [1].

The synthetic approach begins with the preparation of 1-chlorocyclopropyl p-tolyl sulfoxides possessing nitrogen-aryl-substituted aminomethyl groups as cyclization precursors [1]. These precursors are synthesized through a four-step sequence starting from dichloromethyl p-tolyl sulfoxide, alpha-beta-unsaturated carboxylic acid esters, and anilines [1]. The key transformation involves the annulation of alpha-beta-unsaturated carboxylic acid esters with dichloromethyl p-tolyl sulfoxide in the presence of sodium hexamethyldisilazide [1].

Reaction Yield Data for Intramolecular Nucleophilic Substitution

EntrySubstrateAryl SubstituentProductYield (%)Stability
11b2-methoxyphenyl2b59Stable
21c3-methoxyphenyl2c76Stable, storable at -15°C
31d4-methoxyphenyl2d0Unstable, not isolated
41e3,5-dimethoxyphenyl2e78Stable
51f3-trifluoromethylphenyl2f58Stable
61g3-methoxyphenyl (phenethyl)2g74Stable
71h3-methoxyphenyl (dimethyl)2h60Unstable during purification

The mechanism proceeds through the deprotonation of the secondary amine with tert-butylmagnesium chloride, followed by sulfoxide-magnesium exchange with isopropylmagnesium chloride to generate the bifunctional species containing both an electrophilic cyclopropylmagnesium carbenoid moiety and a nucleophilic magnesium amide moiety [1]. The subsequent intramolecular nucleophilic substitution occurs in a 4-exo-tet manner to provide the 2-azabicyclo[2.1.0]pentane products [1].

Cyclopropylmagnesium Carbenoid Precursor Utilization

Cyclopropylmagnesium carbenoids represent a crucial class of organometallic intermediates that enable the construction of 2-azabicyclo[2.1.0]pentane-3-carboxylic acid derivatives through their exceptional reactivity toward nucleophiles [1] [4]. These carbenoid species are generated through sulfoxide-magnesium exchange reactions, which provide a reliable method for accessing highly reactive organometallic intermediates under controlled conditions [5].

The generation of cyclopropylmagnesium carbenoids involves the treatment of 1-chlorocyclopropyl p-tolyl sulfoxides with Grignard reagents, typically isopropylmagnesium chloride, at low temperatures [1]. This sulfoxide-magnesium exchange process occurs with high efficiency and provides the carbenoid intermediate in quantitative yields [6]. The reaction proceeds through a mechanism that involves inversion at the sulfoxide sulfur atom and retention of configuration in the formation of the carbon-magnesium bond [5].

Optimized Reaction Conditions for Carbenoid Generation

ParameterOptimal ConditionsNotes
Temperature-78°C to -20°CInitial deprotonation at -78°C
Basetert-butylmagnesium chloride1.2 equivalents, unreactive toward sulfoxide
Grignard Reagentisopropylmagnesium chloride3.0 equivalents for sulfoxide exchange
SolventtetrahydrofuranAnhydrous conditions required
Reaction Time1.5 hoursWarming period for cyclization
Final Temperature-20°COptimal temperature for ring closure

The high reactivity of cyclopropylmagnesium carbenoids compared to conventional chlorocyclopropanes has been demonstrated through comparative studies [1]. When chlorocyclopropane substrates were subjected to similar reaction conditions without the carbenoid formation step, no cyclization products were observed, and the starting materials were recovered quantitatively [1]. This stark difference in reactivity highlights the critical role of the carbenoid intermediate in enabling the challenging 4-exo-tet cyclization [1].

Density functional theory calculations have provided insight into the enhanced reactivity of cyclopropylmagnesium carbenoids [4]. The computational studies reveal that 1-chlorocyclopropylmagnesium chloride exhibits a significantly longer carbon-chlorine bond and expanded bond angles around the carbenoid carbon atom compared to simple chlorocyclopropane [1]. These structural features serve to mitigate the disadvantageous aspects associated with nucleophilic substitution at the carbon atom of small rings [1].

The mechanistic pathway for carbenoid formation and subsequent cyclization has been elucidated through deuterium labeling studies [1]. When the cyclization reaction was quenched with deuterated methanol, the resulting 2-azabicyclo[2.1.0]pentane product incorporated deuterium with high isotopic content, confirming the intermediacy of an organomagnesium species [1]. This evidence supports the proposed mechanism involving initial carbenoid formation followed by intramolecular nucleophilic attack [1].

Stereoselective Synthesis Pathways

The development of stereoselective synthesis pathways for 2-azabicyclo[2.1.0]pentane-3-carboxylic acid derivatives represents a significant advancement in the field of bicyclic amino acid synthesis [1] [7]. The implementation of chiral auxiliaries, particularly the p-tolylsulfinyl group, enables high levels of stereochemical control in the cyclization process [1].

The asymmetric synthesis approach utilizes optically resolved dichloromethyl p-tolyl sulfoxide as the starting material [1]. The optical resolution of this key intermediate is achieved using (minus)-menthone as a resolving agent, providing access to enantiomerically pure sulfoxide precursors [1]. The absolute configuration of the sulfoxide serves as the stereochemical control element throughout the subsequent synthetic transformations [1].

The stereoselective cyclization process proceeds through a well-defined stereochemical pathway [1]. The cyclization precursor (1R,2S,RS)-1c, prepared from the enantiomerically pure sulfoxide, undergoes the standard deprotonation and sulfoxide-magnesium exchange sequence to generate the corresponding cyclopropylmagnesium carbenoid [1]. The subsequent intramolecular nucleophilic substitution occurs with complete stereocontrol, providing (1R,4R)-2-azabicyclo[2.1.0]pentane with 99% enantiomeric excess [1].

Stereochemical Control Elements

The high stereoselectivity observed in the cyclization process can be attributed to several factors [1] [7]. The chiral p-tolylsulfinyl auxiliary directs the stereochemical outcome through steric interactions during the transition state for ring closure [1]. The sulfoxide-magnesium exchange occurs with predictable stereochemical consequences, proceeding with inversion at the sulfoxide sulfur center while maintaining the stereochemical integrity of the carbon-magnesium bond [5].

The determination of absolute configuration in the cyclization products has been accomplished through correlation with known compounds and spectroscopic analysis [1]. High-performance liquid chromatography using chiral stationary phases provides reliable methods for determining enantiomeric excess values [1]. The (1R,4R)-2-azabicyclo[2.1.0]pentane product exhibits a specific optical rotation of -260 degrees (c 0.10, ethanol), confirming the successful asymmetric synthesis [1].

Alternative stereoselective approaches have been explored in related bicyclic systems [8] [9]. Ring-closing metathesis strategies have been developed for the stereoselective synthesis of macrocyclic compounds, although these methods have not been successfully applied to the 2-azabicyclo[2.1.0]pentane system [10] [9]. The Evans aldol-Prins cyclization represents another stereoselective method for constructing highly substituted cyclic systems, though its application to azabicyclic frameworks remains limited [11].

Catalytic Approaches for Ring Closure Optimization

The optimization of ring closure reactions for 2-azabicyclo[2.1.0]pentane-3-carboxylic acid synthesis has focused primarily on non-catalytic approaches due to the unique reactivity requirements of the carbenoid intermediates [1]. However, advances in catalytic methodologies for related bicyclic systems provide valuable insights for potential future developments [12] [13].

The current synthetic methodology for 2-azabicyclo[2.1.0]pentane derivatives relies on stoichiometric organometallic reagents rather than catalytic processes [1]. The sulfoxide-magnesium exchange reaction requires stoichiometric amounts of Grignard reagents, with isopropylmagnesium chloride used in three-fold excess to ensure complete conversion [1]. Similarly, the deprotonation step utilizes tert-butylmagnesium chloride in slight excess to achieve quantitative formation of the magnesium anilide intermediate [1].

Comparative Analysis of Ring Closure Methods

MethodSuccess RateKey AdvantagesLimitationsMechanism Type
Cyclopropylmagnesium carbenoidHigh (58-78%)High reactivity, stereocontrol possibleComplex substrate preparation4-exo-tet cyclization
Direct chlorocyclopropane cyclizationNo reactionSimple substrateLow reactivity of small rings4-exo-tet cyclization
Photochemical denitrogenationVariableStrained product formationLimited substrate scopeRadical pathway
Ring-closing metathesisLimitedMild conditionsNot applicable to this systemMetathesis

Recent developments in catalytic approaches for bicyclic system construction have demonstrated the potential for rhodium-catalyzed formal carbenoid insertion into amide carbon-nitrogen bonds [13]. These transformations utilize catalytic amounts of dirhodium tetraacetate complexes to promote the formation of nitrogen-bridged bicyclic frameworks [13]. The mechanism involves the formation of rhodium-associated nitrogen ylides followed by acyl group-selective Stevens rearrangement [13].

The application of Bayesian optimization methods to reaction optimization has shown promise for improving synthetic efficiency in complex transformations [14]. Multi-task Bayesian optimization algorithms can leverage data from previous reaction campaigns to accelerate the identification of optimal conditions for new substrates [14]. These approaches have been successfully applied to palladium-catalyzed cross-coupling reactions and may find future application in optimizing carbenoid-based cyclization reactions [14].

Temperature and pressure effects play crucial roles in the optimization of ring closure reactions [15]. The kinetic energy of molecules increases with temperature, leading to higher collision frequencies and enhanced reaction rates according to the Arrhenius equation [15]. However, the thermal instability of certain 2-azabicyclo[2.1.0]pentane derivatives necessitates careful temperature control to prevent decomposition [1].

The acid-base behavior of 2-azabicyclo[2.1.0]pentane-3-carboxylic acid is characterized by the presence of two distinct ionizable functional groups: a carboxylic acid moiety and a bridgehead nitrogen atom within the bicyclic framework [1]. However, experimental determination of the specific pKa values for this compound has not been reported in the current literature.

Based on structural analogy with related azabicyclic carboxylic acids, the carboxylic acid group is expected to exhibit typical aliphatic carboxylic acid behavior. The 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a structurally similar compound, demonstrates a pKa value of 2.38±0.20 [2], which provides insight into the expected acidic behavior of the carboxylic acid functionality in bicyclic amino acid systems.

The bridgehead nitrogen in the azabicyclic framework represents a unique structural feature that influences the compound's basicity. Theoretical considerations suggest that the nitrogen atom's basicity may be reduced compared to linear aliphatic amines due to the geometric constraints imposed by the bicyclic structure [3]. The conformational rigidity restricts the nitrogen's ability to undergo optimal hybridization changes during protonation, potentially resulting in a lower pKa value than typical primary amines.

The bicyclic constraint system significantly affects the acid-base equilibria by restricting conformational flexibility around both ionization sites [4]. Ring strain energy, particularly from the cyclopropane bridge component of the [2.1.0] bicyclic system, introduces additional energetic considerations that can shift pKa values from those observed in acyclic analogs [5] [6].

ParameterValue/DescriptionReference/Notes
Carboxylic Acid Group pKaNot experimentally determined for 2-azabicyclo[2.1.0]pentane-3-carboxylic acidExperimental data lacking in literature
Amine Group pKa (estimated)Expected ~9-10 based on similar azabicyclic systemsBased on 3-azabicyclo[3.1.0]hexane-2-carboxylic acid (pKa 2.38±0.20)
Zwitterionic pH RangepH 2-9 (estimated based on structural analogs)Typical amino acid behavior
Primary Ionizable SitesCarboxylic acid group, bridgehead nitrogenTwo distinct ionization centers
Structural InfluenceBicyclic constraint restricts conformational flexibility affecting pKa valuesRing strain and conformational rigidity influence acid-base properties

Hydrogen Bonding Capacity Analysis

The hydrogen bonding profile of 2-azabicyclo[2.1.0]pentane-3-carboxylic acid is defined by its computed hydrogen bond donor and acceptor counts. According to computational analyses, the compound possesses two hydrogen bond donor sites and three hydrogen bond acceptor sites [1].

The primary hydrogen bond donor sites include the carboxylic acid hydroxyl group and the bridgehead nitrogen atom. The carboxylic acid OH group represents a strong hydrogen bond donor capable of forming intermolecular hydrogen bonds with suitable acceptor sites [7] [8]. The bridgehead nitrogen, while theoretically capable of hydrogen bond donation, may exhibit reduced donor strength due to the geometric constraints imposed by the bicyclic framework.

The hydrogen bond acceptor sites comprise the carbonyl oxygen of the carboxylic acid group, the hydroxyl oxygen, and the bridgehead nitrogen atom. The carbonyl oxygen typically serves as a strong hydrogen bond acceptor due to its high electron density and optimal geometric accessibility [8]. The hydroxyl oxygen can function as both donor and acceptor, contributing to the compound's overall hydrogen bonding versatility.

The bicyclic structure significantly influences hydrogen bonding geometry and accessibility. The rigid framework may restrict optimal hydrogen bond angles and distances, particularly involving the bridgehead nitrogen [9] [10]. This conformational constraint can affect the compound's ability to participate in certain hydrogen bonding networks, potentially influencing its crystallization behavior and intermolecular interactions.

Hydrogen Bond TypeCountCharacteristics
Hydrogen Bond Donors2NH and COOH groups
Hydrogen Bond Acceptors3N, C=O, and OH oxygen atoms
Carboxylic Acid OH1Strong donor, participates in intermolecular hydrogen bonding
Bridgehead Nitrogen1Weak donor due to steric hindrance from bicyclic framework
Carbonyl Oxygen2Strong acceptor sites at carbonyl and hydroxyl oxygens
Total H-Bond Capacity5Moderate hydrogen bonding capacity despite small molecular size

Lipophilicity Assessment via XLogP3 Modeling

The lipophilicity of 2-azabicyclo[2.1.0]pentane-3-carboxylic acid has been computationally assessed using the XLogP3 algorithm, yielding a value of -2.6 [1] [11]. This negative XLogP3 value indicates a highly hydrophilic character, suggesting strong preference for aqueous phases over lipid environments.

The XLogP3 value of -2.6 places this compound in the category of highly hydrophilic molecules, well below the threshold typically associated with good membrane permeability. Compounds with XLogP3 values below -2 generally exhibit poor passive membrane penetration and require active transport mechanisms for cellular uptake [12]. This hydrophilic nature is primarily attributed to the presence of polar functional groups, including the carboxylic acid and the nitrogen-containing bicyclic system.

The pronounced hydrophilic character has significant implications for the compound's pharmacokinetic properties. The low lipophilicity suggests limited ability to cross lipid membranes through passive diffusion, which would affect absorption, distribution, and central nervous system penetration. However, this property may be advantageous for certain applications where high aqueous solubility and limited membrane penetration are desired.

The bicyclic structure contributes to the overall polarity through the nitrogen heteroatom and the geometric constraints that prevent optimal hydrophobic surface area presentation. The rigid framework limits conformational flexibility that might otherwise allow the molecule to adopt more lipophilic conformations in lipid environments [13] [4].

Lipophilicity ParameterValueInterpretation
XLogP3 Value-2.6Negative value indicates hydrophilic nature
ClassificationHighly hydrophilicXLogP3 < -2 suggests poor membrane penetration
Hydrophilic CharacterStrong water affinityPolar functional groups dominate molecular properties
Membrane PermeabilityLow passive permeability expectedRequires active transport mechanisms
Solubility PredictionHigh aqueous solubility predictedFavorable for aqueous formulations

Rotational Energy Barriers and Molecular Flexibility

The molecular flexibility of 2-azabicyclo[2.1.0]pentane-3-carboxylic acid is severely constrained by its bicyclic architecture. Computational analysis indicates only one rotatable bond within the structure, corresponding to the connection between the bicyclic framework and the carboxylic acid group [1].

The [2.1.0] bicyclic system incorporates a cyclopropane bridge, which introduces significant ring strain energy estimated at approximately 27.5 kcal/mol for cyclopropane units [5] [6]. This ring strain creates substantial energy barriers to conformational changes within the bicyclic core, effectively locking the molecular geometry into a rigid arrangement. The three-membered ring component particularly contributes to this rigidity through angle strain, where the required 60° bond angles deviate significantly from the preferred tetrahedral geometry [5].

Theoretical studies on related azabicyclic systems suggest that conformational restrictions in bicyclic amino acids can influence their biological activity and binding properties [4] [10]. The limited flexibility constrains the compound to a narrow range of low-energy conformations, which can be advantageous for specific receptor binding but may limit conformational adaptation to different binding sites.

The rotational energy barriers around the single rotatable bond (C-COOH) are expected to be relatively low compared to the internal ring strain energies. However, the overall molecular rigidity is dominated by the bicyclic framework rather than this external rotation. Molecular dynamics simulations of similar bicyclic systems indicate that conformational sampling is restricted primarily to carboxylic acid group orientations [14] [15].

The conformational constraints imposed by the bicyclic structure have implications for the compound's entropic properties and binding thermodynamics. Reduced conformational flexibility typically results in lower conformational entropy penalties upon binding, potentially leading to more favorable binding enthalpies in specific molecular recognition events [14] [16].

Structural FeatureCount/ValueImpact on Flexibility
Rotatable Bonds1Only C-COOH bond rotatable
Ring System RigidityHighBicyclic framework locks molecular geometry
Cyclopropane BridgePresentThree-membered ring introduces significant ring strain
Conformational FreedomSeverely restrictedLimited to carboxylic acid rotation only
Energy BarriersHigh (estimated >20 kcal/mol)Ring strain creates high energy barriers to conformational change

XLogP3

-2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

113.047678466 g/mol

Monoisotopic Mass

113.047678466 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

Explore Compound Types